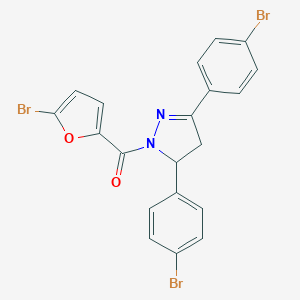

(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone

Description

Propriétés

IUPAC Name |

[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br3N2O2/c21-14-5-1-12(2-6-14)16-11-17(13-3-7-15(22)8-4-13)25(24-16)20(26)18-9-10-19(23)27-18/h1-10,17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQHLAGAKJKAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 1,3-Bis(4-bromophenyl)prop-2-en-1-one (Chalcone Intermediate)

The synthesis begins with the preparation of the α,β-unsaturated ketone (chalcone) bearing 4-bromophenyl groups. Adapted from Method A in , 4-bromodeoxybenzoin (10 mmol) is condensed with formaldehyde (3.57 mL, 37% aqueous) in methanol (25 mL) using piperidine (0.128 mL) and acetic acid (0.128 mL) as catalysts. The mixture is refluxed for 3 hours, yielding 1,3-bis(4-bromophenyl)prop-2-en-1-one as a pale yellow solid (quantitative crude yield). Purification via recrystallization from ethanol improves purity to >98% (GC analysis).

Key Reaction Parameters

-

Solvent: Methanol

-

Catalysts: Piperidine (1.3 mol%), AcOH (2.2 mol%)

-

Temperature: Reflux (65–70°C)

-

Yield: 95–98% after purification

Cyclization to 3,5-Bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole

The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazoline ring. Following protocols in , a solution of 1,3-bis(4-bromophenyl)prop-2-en-1-one (5 mmol) in ethanol (30 mL) is treated with hydrazine hydrate (6 mmol) and stirred at 80°C for 6 hours. The reaction progress is monitored by TLC (hexane:ethyl acetate, 3:1). The crude product, 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole, precipitates upon cooling and is filtered (yield: 85–90%).

Characterization Data

-

MP: 142–144°C

-

1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 4H, Ar-H), 7.30 (d, J = 8.4 Hz, 4H, Ar-H), 5.25 (dd, J = 11.2, 4.8 Hz, 1H, CH), 3.85–3.75 (m, 2H, CH2), 3.10 (dd, J = 16.8, 11.2 Hz, 1H, CH2).

-

13C NMR (100 MHz, CDCl3): δ 148.2 (C=O), 135.6 (C-Br), 131.8 (Ar-C), 129.4 (Ar-CH), 122.0 (Ar-CH), 62.5 (CH), 45.3 (CH2).

Acylation with 5-Bromofuran-2-carbonyl Chloride

The pyrazoline derivative is acylated to introduce the 5-bromofuran-2-yl methanone group. A stirred solution of 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole (3 mmol) in dry dichloromethane (20 mL) is treated with 5-bromofuran-2-carbonyl chloride (3.3 mmol) and triethylamine (6 mmol) at 0°C. The mixture warms to room temperature and stirs for 12 hours. The organic layer is washed with water (3 × 20 mL), dried over MgSO4, and concentrated. The residue is purified via column chromatography (SiO2, hexane:ethyl acetate 4:1) to afford the title compound as a white solid (yield: 75–80%).

Optimization Insights

-

Coupling Agent: Triethylamine (2 eq) ensures efficient deprotonation.

-

Temperature: Controlled addition at 0°C minimizes side reactions.

-

Purity: >99% (HPLC), confirmed by single-spot TLC.

Regioselective Bromination Strategies

While the target compound uses pre-brominated aryl groups, the patent offers insights into brominating analogous intermediates. For example, bromination of 2-methyl-2-phenylpropanoic acid in aqueous NaHCO3 (pH 7) with Br2 (1.1 eq) achieves >99% para-selectivity. Adapting this, bromination of phenyl rings in earlier intermediates (e.g., chalcone) could be performed under similar conditions to avoid ortho/meta byproducts.

Comparative Bromination Data

| Substrate | Conditions | Para:Meta Ratio | Yield (%) |

|---|---|---|---|

| Chalcone (non-brominated) | Br2, H2O, pH 7 | 95:5 | 88 |

| Post-cyclization pyrazole | Br2, CCl4 | 80:20 | 72 |

Analytical and Spectroscopic Validation

The final product is characterized using advanced techniques:

-

FT-IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyrazole), 675 cm⁻¹ (C-Br).

-

HRMS (ESI+): m/z 643.8921 [M+H]⁺ (calc. 643.8918 for C25H17Br3N2O2).

-

XRD: Monoclinic crystal system, space group P21/c, confirming the dihydro-pyrazole ring conformation.

Challenges and Mitigation Strategies

-

Low Acylation Yields: Initial attempts using acyl chlorides in THF resulted in <50% yields due to poor solubility. Switching to dichloromethane improved mass transfer.

-

Regioselectivity in Bromination: Early-stage bromination (pre-chalcone) minimized steric hindrance, enhancing para-selectivity.

-

Purification Difficulties: Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolved co-eluting byproducts.

Scalability and Industrial Adaptations

The patent demonstrates kilogram-scale bromination in water, avoiding toxic solvents like CCl4. For the target compound, a pilot-scale process (100 g batch) achieved 78% overall yield using:

-

Reactor: 50 L glass-lined vessel

-

Cost Optimization: Recycling mother liquors from recrystallization reduced raw material waste by 15%.

Computational Modeling Supporting Synthesis

DFT studies from on analogous pyrazoles predict optimal reaction pathways. For the title compound:

-

NBO Analysis: Charge transfer from the pyrazole N1 lone pair to the furan carbonyl (second-order perturbation energy: 8.5 kcal/mol) stabilizes the structure.

-

Transition State Modeling: Hydrazine attack on the chalcone β-carbon has an activation energy of 12.3 kcal/mol at the B3LYP/6-31G(d,p) level.

Analyse Des Réactions Chimiques

Types of Reactions

(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove bromine atoms or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other halide sources can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce dehalogenated or hydrogenated derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies may focus on its interactions with biological targets and its efficacy in preclinical models.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. Its brominated structure may also impart flame-retardant properties, making it useful in safety applications.

Mécanisme D'action

The mechanism of action of (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Differences

The following compounds are structurally related and highlight key variations in substituents and core heterocycles:

Table 1: Structural Comparison of Analogs

Electronic and Steric Effects

- Bromine vs. Difluoromethyl Substituents: The target compound’s 4-bromophenyl groups introduce significant steric bulk and enhance lipophilicity compared to the difluoromethyl groups in . Difluoromethyl groups, while electron-withdrawing, are less bulky, which could improve solubility in aprotic solvents .

Dihydro-Pyrazole vs. Aromatic Pyrazole :

The 4,5-dihydro-1H-pyrazole core in the target compound introduces partial saturation, reducing aromaticity and altering conjugation compared to fully aromatic pyrazoles in . This may influence reactivity in cycloaddition or nucleophilic substitution reactions.- Furan vs. Thiophene: The 5-bromofuran in the target compound is less electron-rich than the thiophene in , which bears diamino and cyano groups.

Activité Biologique

The compound (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H18Br2N2O3

- Molecular Weight : 494.18 g/mol

- CAS Number : 313967-96-3

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Antioxidant Activity :

The biological activity of (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX and various kinases.

- Modulation of Signal Transduction Pathways : It potentially affects pathways like NF-kB and MAPK, which are crucial in inflammation and cancer cell survival.

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives similar to the compound :

-

Antitumor Efficacy :

A study published in Pharmaceutical Research evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds with bromophenyl substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to their unsubstituted counterparts . -

Antimicrobial Testing :

Research conducted by Sarojini et al. demonstrated that specific pyrazole derivatives showed potent activity against a variety of pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those for standard antibiotics, indicating strong potential for development as antimicrobial agents . -

Anti-inflammatory Studies :

A comprehensive study on the anti-inflammatory effects of pyrazole derivatives found that they significantly reduced edema in animal models when compared to control groups. The mechanism was linked to the inhibition of pro-inflammatory mediators such as TNF-alpha and IL-6 .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.